1H,1H,9H-Perfluorononyl p-toluenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

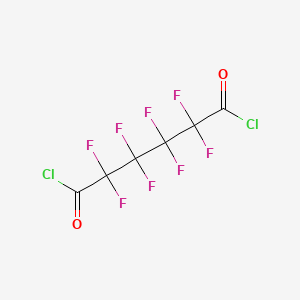

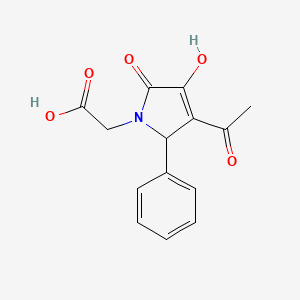

1H,1H,9H-Perfluorononyl p-toluenesulfonate, also known as PFNTS, is a water-soluble surfactant that belongs to the family of perfluoroalkyl sulfonates (PFAS). PFAS are synthetic chemicals that have carbon-fluorine bonds, making them highly resistant to degradation and bioaccumulative. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate .

Molecular Structure Analysis

The molecular structure of 1H,1H,9H-Perfluorononyl p-toluenesulfonate contains a total of 46 bonds; 36 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Physical And Chemical Properties Analysis

1H,1H,9H-Perfluorononyl p-toluenesulfonate has a molecular weight of 586.29 . It has a boiling point of 171.5/2.3mm and a melting point of 45°C .Aplicaciones Científicas De Investigación

Chemical Properties

“1H,1H,9H-Perfluorononyl p-toluenesulfonate” has a CAS Number of 864-23-3 and a molecular weight of 586.29 . It has a boiling point of 171.5/2.3mm and a melting point of 45 .

Catalytic Ozonation

One of the applications of “1H,1H,9H-Perfluorononyl p-toluenesulfonate” is in catalytic ozonation. It has been used as a catalyst for the degradation of sodium p-toluenesulfonate in water . The catalysts used in this process were two different cobalt-iron compounds, Co x Fe oxides prepared by co-precipitation/calcination (CPO) and Co x Fe oxides prepared by direct calcination (DCO) .

Oxygen Vacancy and Reactive Center

The enriched oxygen vacancy in “1H,1H,9H-Perfluorononyl p-toluenesulfonate” could be used as active sites for ozone adsorption and improve the charge transfer capacity . This property makes it a valuable compound in scientific research.

Hydroxyl Radicals Detection

“1H,1H,9H-Perfluorononyl p-toluenesulfonate” has been used in the detection of hydroxyl radicals. It was found that CPO contained more hydroxyl radicals, so it had a higher effect in catalytic ozonation for organic pollutant degradation .

Response Surface Design

The influence of the initial pH value, catalyst dosage, and ozone concentration on the removal of NaTSA was investigated by response surface design . This shows the application of “1H,1H,9H-Perfluorononyl p-toluenesulfonate” in experimental design and optimization.

Synthesis of Pharmaceuticals

As a typical surfactant acid, sodium p-toluenesulfonate (NaTSA) is commonly used to synthesize water co-solvent and conditioner of detergent . “1H,1H,9H-Perfluorononyl p-toluenesulfonate” is applied to synthesize doxycycline, naproxen, cephalexin, and some other pharmaceuticals as intermediates .

Safety and Hazards

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXVBJFBLLGPKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379936 |

Source

|

| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,9H-Perfluorononyl p-toluenesulfonate | |

CAS RN |

864-23-3 |

Source

|

| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)